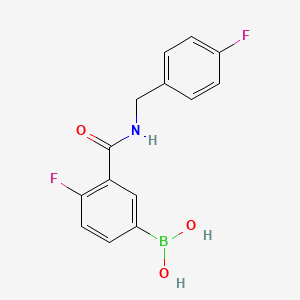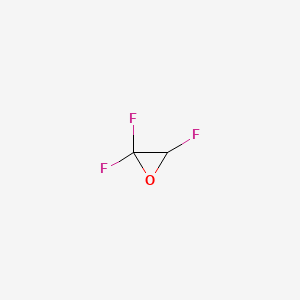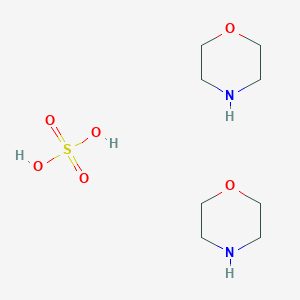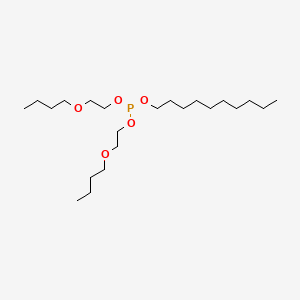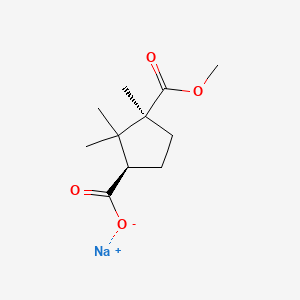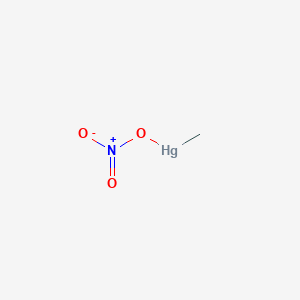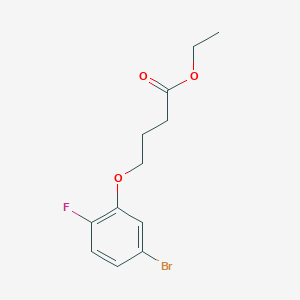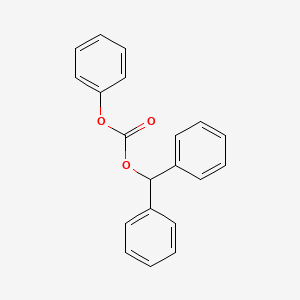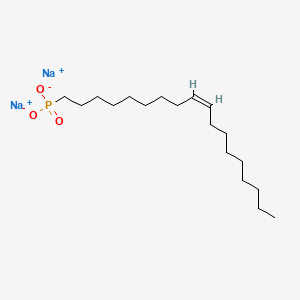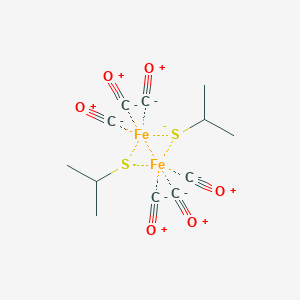
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- is a complex organometallic compound with the molecular formula C12H14Fe2O6S2 and a molecular weight of 430.056 g/mol . This compound is characterized by the presence of two iron atoms bridged by two 2-propanethiolato ligands and coordinated by six carbonyl groups.
Preparation Methods
The synthesis of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- typically involves the reaction of iron pentacarbonyl with 2-propanethiol in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation of the iron centers. The general reaction scheme is as follows:
2Fe(CO)5+2CH3CH(SH)CH3→Fe2(μ−SCH2CH3)2(CO)6+4CO
The reaction is typically conducted at elevated temperatures to facilitate the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form iron(III) species. Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reduction reactions can convert the iron centers to lower oxidation states. Reducing agents such as sodium borohydride are commonly used.
Substitution: The carbonyl ligands can be substituted with other ligands such as phosphines or amines. This reaction typically requires the presence of a catalyst and elevated temperatures.
Ligand Exchange: The 2-propanethiolato ligands can be exchanged with other thiol ligands under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield mono- or bis(phosphine) adducts .
Scientific Research Applications
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- has several scientific research applications:
Catalysis: The compound is used as a catalyst in various organic transformations, including hydrogenation and hydroformylation reactions.
Materials Science: It is employed in the synthesis of nanomaterials and thin films due to its ability to decompose into iron sulfide nanoparticles.
Biological Studies: The compound serves as a model for studying the active sites of iron-sulfur proteins and enzymes.
Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of iron-related metabolic disorders.
Mechanism of Action
The mechanism of action of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- involves its ability to undergo redox reactions and ligand exchange processes. The iron centers can participate in electron transfer reactions, making the compound an effective catalyst. The 2-propanethiolato ligands play a crucial role in stabilizing the iron centers and facilitating these reactions. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological studies .
Comparison with Similar Compounds
Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- can be compared with other similar compounds, such as:
Iron, hexacarbonylbis(mu-methanethiolato)di-, (Fe-Fe): This compound has methanethiolato ligands instead of 2-propanethiolato ligands.
Iron, hexacarbonylbis(mu-ethanethiolato)di-, (Fe-Fe): This compound has ethanethiolato ligands and shares similar properties with the 2-propanethiolato derivative but may have different catalytic activities.
Iron, hexacarbonylbis(mu-phenylthiolato)di-, (Fe-Fe): The presence of phenylthiolato ligands can significantly alter the electronic properties and reactivity of the compound.
The uniqueness of Iron, hexacarbonylbis(mu-2-propanethiolato)di-, (Fe-Fe)- lies in its specific ligand environment, which imparts distinct chemical and physical properties, making it suitable for a wide range of applications.
Properties
CAS No. |
26411-94-9 |
|---|---|
Molecular Formula |
C12H14Fe2O6S2-2 |
Molecular Weight |
430.1 g/mol |
IUPAC Name |
carbon monoxide;iron;propane-2-thiolate |
InChI |
InChI=1S/2C3H8S.6CO.2Fe/c2*1-3(2)4;6*1-2;;/h2*3-4H,1-2H3;;;;;;;;/p-2 |
InChI Key |
HXKIFFMFMUSTPT-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)[S-].CC(C)[S-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Fe].[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


